molecular formula C14H14N2O2 B1320364 3-Amino-N-(2-methoxyphenyl)benzamide CAS No. 1017465-43-8

3-Amino-N-(2-methoxyphenyl)benzamide

Cat. No. B1320364
CAS RN: 1017465-43-8
M. Wt: 242.27 g/mol
InChI Key: CHWAPCIPUOQNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Electrochemical Oxidation Analysis

The electrochemical oxidation of amino-substituted benzamides, including compounds similar to 3-Amino-N-(2-methoxyphenyl)benzamide, has been studied to understand their potential as antioxidants. These compounds exhibit pH-dependent oxidation processes involving the transfer of electrons and protons. The primary amino group is identified as the main electroactive center, undergoing complex oxidation to form quinonediimine derivatives, which further transform into electroactive forms. The order of antioxidant activity among the studied compounds suggests that the presence of additional hydroxy or methoxy groups can influence the electrochemical behavior and antioxidant potential .

Synthesis and Structural Characterization

The synthesis of related benzamide derivatives has been achieved, and their structures have been characterized using various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR. X-ray single crystal diffraction analysis has provided insights into the crystalline forms and space groups of these compounds. The supramolecular structures of these benzamides are stabilized by intramolecular and intermolecular hydrogen bonds and C–H…π interactions. These findings are crucial for understanding the molecular and electronic structures of benzamide derivatives, including 3-Amino-N-(2-methoxyphenyl)benzamide .

Molecular Structure and Intramolecular Hydrogen Bonding

An extensive theoretical study using density functional theory (DFT) has been conducted on a compound with a similar structure to 3-Amino-N-(2-methoxyphenyl)benzamide. The study identified the possibility of intramolecular hydrogen bonding, which was confirmed through natural bond orbital (NBO), molecular electrostatic potential (MEP), and natural charge analysis. The impact of hydrogen bonding on the aromatic ring was elucidated using the harmonic oscillator model of aromaticity (HOMA) index. Vibrational studies supported the presence of hydrogen bonding, which is significant for understanding the molecular behavior of benzamide derivatives .

Pharmacological Activities

Benzamide derivatives have been synthesized and evaluated for their pharmacological activities. Enzyme inhibition activities against enzymes such as butylcholinesterase, acetylcholinesterase, and lipoxygenase have been investigated. These studies are essential for assessing the potential therapeutic applications of benzamide compounds, including 3-Amino-N-(2-methoxyphenyl)benzamide .

Crystalline Forms and Stability

The preparation and characterization of crystalline forms of benzamide derivatives have been explored. Different polymorphs have been identified and characterized using X-ray powder diffractometry, thermal analysis, and spectroscopic methods. The thermodynamic stability of these forms has been assessed, providing valuable information on the physical properties of benzamide compounds .

Antibacterial Activity and Computational Study

The synthesis of a benzamide complex and its characterization through physicochemical methods have been reported. The antibacterial activity of the complex was examined, and computational studies using DFT were conducted to analyze the electronic characteristics and molecular electrostatic potential. These studies contribute to the understanding of the interactions between bioactive molecules and receptors, which is relevant for the development of new drugs based on benzamide structures .

Scientific Research Applications

Antioxidant Activity

Amino-substituted benzamide derivatives, including compounds similar to 3-Amino-N-(2-methoxyphenyl)benzamide, have been studied for their antioxidant properties. These compounds show potential as powerful antioxidants due to their ability to scavenge free radicals. The electrochemical behavior of such derivatives is essential in understanding their free radical scavenging activity. The oxidation process of these compounds is complex and pH-dependent, often resulting in the formation of quinonediimine derivatives, which are crucial in their antioxidant mechanism (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Structural Analysis for Antioxidant Properties

The structure of similar compounds has been analyzed to understand their antioxidant properties. Techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computation have been used to study the molecular geometry and electronic properties. These studies provide insights into the antioxidant activities of these compounds, helping in drug design and development (Demir et al., 2015).

Biologically Active Derivatives

Research on derivatives of benzamide, similar to 3-Amino-N-(2-methoxyphenyl)benzamide, has shown that these compounds can exhibit significant biological activities, including antibacterial and antifungal properties. The structural configuration of these compounds, such as the planarity with their respective rings, contributes to their biological activity (Vasu et al., 2005).

Potential in Drug Design

These compounds have drawn attention in novel drug design due to their range of bioactivities. Their inhibitory potencies against various enzymes and potential as lead compounds in drug development are notable. The structural elucidation and enzyme assays have demonstrated their significant potential in therapeutic applications (Tuğrak et al., 2020).

Antimicrobial and Antioxidant Activities

New benzamides isolated from endophytic Streptomyces have been studied for their antimicrobial and antioxidant activities. These compounds, including novel benzamides, have shown promising results in combating microbial infections and oxidative stress (Yang et al., 2015).

Corrosion Inhibition Studies

N-Phenyl-benzamide derivatives, similar to 3-Amino-N-(2-methoxyphenyl)benzamide, have been used in studies for corrosion inhibition on mild steel. Their electronic properties and adsorption behavior on metal surfaces are crucial in understanding their efficacy as corrosion inhibitors (Mishra et al., 2018).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is suspected of causing genetic defects . Safety measures include obtaining special instructions before use, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Relevant Papers The papers retrieved provide information on the synthesis of benzamides , the continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide , and the antioxidant and antibacterial activities of certain compounds . These papers could provide further insights into the properties and potential applications of “3-Amino-N-(2-methoxyphenyl)benzamide”.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets by binding to them, thereby influencing their function. The specific interactions and resulting changes would depend on the nature of the target.

Biochemical Pathways

Given its use in proteomics research , it’s likely that it may influence protein-related pathways. The downstream effects would depend on the specific pathways and targets involved.

Result of Action

As a biochemical used in proteomics research , it may influence the function of proteins or enzymes, leading to changes at the molecular and cellular levels.

properties

IUPAC Name

3-amino-N-(2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWAPCIPUOQNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.